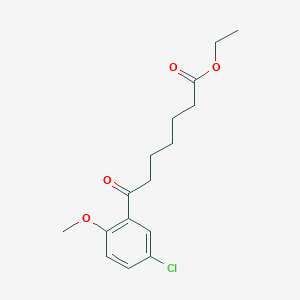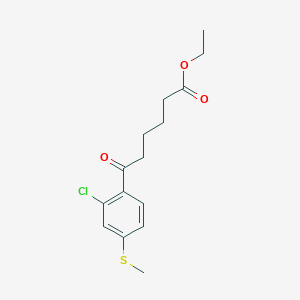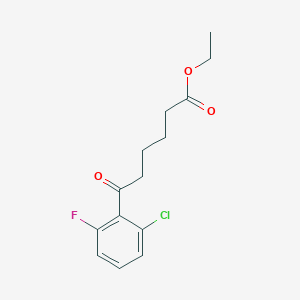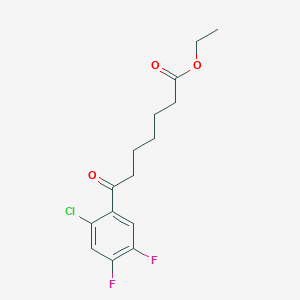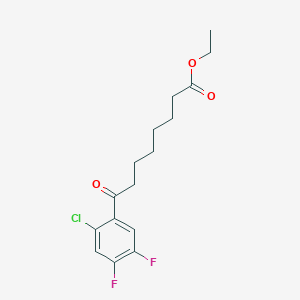
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene: is an organic compound characterized by the presence of a 1,3-dioxolane ring attached to a benzene ring substituted with two methoxy groups
Mechanism of Action
Target of Action
It is chemically related to doxofylline , which targets adenosine A1 and A2 receptors .
Mode of Action
Its chemical relative, doxofylline, has a similar mechanism of action to theophylline . It differs from theophylline by the presence of a dioxolone group . Unlike theophylline, Doxofylline has greatly decreased affinity towards adenosine A1 and A2 receptors, which explains its better safety profile .
Pharmacokinetics
Doxofylline, a related compound, has a bioavailability of about 626% . After oral administration, peak plasma levels were reached after one hour . Less than 4% of an orally administered dose is excreted unchanged in the urine . Doxofylline is almost completely metabolized in the liver .
Result of Action
Doxofylline, a related compound, has been shown to be a potent bronchodilator with fewer side effects than theophylline .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,4-dimethoxybenzene and 1,3-dioxolane.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of 2-(1,3-dioxolan-2-ylmethyl)-1,4-dimethoxybenzene can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Biochemical Probes: Utilized in the development of probes for studying biochemical pathways and enzyme activities.
Medicine
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties such as conductivity or biocompatibility.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.
2-(1,3-Dioxolan-2-ylmethyl)benzene: Similar structure but without the methoxy groups, affecting its reactivity and solubility.
2-(1,3-Dioxolan-2-ylmethyl)-4-methoxybenzene: Contains only one methoxy group, leading to different electronic and steric properties.
Uniqueness
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is unique due to the combination of the dioxolane ring and two methoxy groups, which confer distinct reactivity and solubility characteristics. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFCBOEGMNXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645871 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-24-5 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
